molecular formula C28H43N5O8S B12636569 L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine CAS No. 920009-94-5

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine

Cat. No.: B12636569
CAS No.: 920009-94-5
M. Wt: 609.7 g/mol
InChI Key: WEYPYLNBISZFQE-KGJIALSRSA-N
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Description

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine is a peptide composed of five amino acids: threonine, tyrosine, proline, methionine, and valine. Peptides like this one are crucial in various biological processes and have significant potential in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC.

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine modification.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing their activity. For example, it may inhibit or activate enzymes, alter receptor signaling, or disrupt protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-tyrosyl-L-prolyl-L-methionyl-L-valine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of hydrophilic (threonine, tyrosine) and hydrophobic (proline, methionine, valine) residues allows it to interact with a wide range of molecular targets, making it versatile in research and industrial applications.

Properties

CAS No.

920009-94-5

Molecular Formula

C28H43N5O8S

Molecular Weight

609.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C28H43N5O8S/c1-15(2)23(28(40)41)32-24(36)19(11-13-42-4)30-25(37)21-6-5-12-33(21)27(39)20(31-26(38)22(29)16(3)34)14-17-7-9-18(35)10-8-17/h7-10,15-16,19-23,34-35H,5-6,11-14,29H2,1-4H3,(H,30,37)(H,31,38)(H,32,36)(H,40,41)/t16-,19+,20+,21+,22+,23+/m1/s1

InChI Key

WEYPYLNBISZFQE-KGJIALSRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CCSC)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N

Origin of Product

United States

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